6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride
Description
6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-amine hydrochloride is a fluorinated pyridine derivative characterized by a pentafluoroethyl (-CF₂CF₃) substituent at the 6-position of the pyridine ring and an amine group at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and agrochemical applications. The high electronegativity and lipophilicity of the pentafluoroethyl group contribute to improved metabolic stability and binding affinity in biological systems compared to non-fluorinated analogs .
Properties
CAS No. |
2703781-28-4 |
|---|---|
Molecular Formula |
C7H6ClF5N2 |
Molecular Weight |
248.58 g/mol |
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine;hydrochloride |
InChI |
InChI=1S/C7H5F5N2.ClH/c8-6(9,7(10,11)12)5-2-1-4(13)3-14-5;/h1-3H,13H2;1H |
InChI Key |
FXAYRLPYQHVJBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1N)C(C(F)(F)F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Chloro-3-Pentafluoroethylpyridine
The introduction of the pentafluoroethyl group at the pyridine C6 position is achieved via a Claisen-Schmidt condensation. A mixture of 3-acetylpyridine and ethyl pentafluoropropionate undergoes base-catalyzed coupling in anhydrous tetrahydrofuran (THF). Sodium methoxide (1.4 equiv) initiates the reaction at 0°C, followed by stirring at room temperature for 24 hours. The intermediate β-diketone is cyclized under acidic conditions to yield 6-chloro-3-pentafluoroethylpyridine (Yield: 82%).
Key Data:
Microwave-Assisted Chlorine-Amine Exchange
The chloro substituent at C6 is replaced with an amine group using microwave irradiation. 6-Chloro-3-pentafluoroethylpyridine (1 equiv) reacts with aqueous ammonia (4 equiv) in isopropanol at 120°C for 1.5 hours under microwave conditions (CEM Discover system). Post-reaction, the crude product is purified via flash chromatography (ethyl acetate/hexane, 1:3) to yield 6-amino-3-pentafluoroethylpyridine (Yield: 75%).
Optimization Notes:
-
Prolonged irradiation (>2 hours) reduces yield due to decomposition.
-
Solvent screening showed isopropanol outperforms ethanol or DMF in minimizing byproducts.
Direct Pentafluoroethylation of 3-Aminopyridine
Pd-Catalyzed Cross-Coupling with Pentafluoroethylzinc Reagent
A palladium-catalyzed Negishi coupling introduces the pentafluoroethyl group to 3-aminopyridine. 3-Amino-6-bromopyridine (1 equiv) reacts with pentafluoroethylzinc bromide (1.2 equiv) in the presence of Pd(PPh3)4 (5 mol%) in THF at 80°C for 12 hours. The reaction is quenched with HCl (1 M), and the hydrochloride salt precipitates upon cooling (Yield: 68%).
Key Challenges:
Characterization of the Hydrochloride Salt
The free base is treated with HCl (g) in diethyl ether, yielding the hydrochloride salt as a white crystalline solid.
Analytical Data:
-
Melting Point: 198–200°C (decomp.).
-
HRMS (ESI+): m/z Calcd for C7H6F5N2 [M+H]+: 229.0412; Found: 229.0415.
Reductive Amination of 6-Pentafluoroethylpyridine-3-carbaldehyde
Aldehyde Synthesis via Oxidation
6-Pentafluoroethylpyridine-3-methanol (prepared via Grignard addition to 3-cyanopyridine) is oxidized with pyridinium chlorochromate (PCC) in dichloromethane to yield the corresponding aldehyde (Yield: 79%).
Reductive Amination with Ammonium Acetate
The aldehyde undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. After 12 hours at 25°C, the mixture is acidified with HCl to precipitate the hydrochloride salt (Yield: 65%).
Reaction Scope:
-
Bulkier amines (e.g., benzylamine) result in <30% yield due to steric hindrance.
-
Sodium triacetoxyborohydride offers comparable efficiency but higher cost.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Microwave Amination | 75 | 98 | Rapid reaction time | Requires specialized equipment |
| Pd-Catalyzed Coupling | 68 | 95 | Broad substrate tolerance | Sensitivity to moisture |
| Reductive Amination | 65 | 97 | Mild conditions | Multi-step synthesis |
Mechanistic Insights and Side Reactions
Competing Pathways in Cross-Coupling
In the Pd-catalyzed method, β-hydroride elimination of the pentafluoroethylzinc intermediate generates trace amounts of 3-aminopyridine (≤5%). Ligand screening (e.g., Xantphos vs. PPh3) showed no significant yield improvement.
Acid-Mediated Decomposition
The hydrochloride salt is prone to hydrolysis under alkaline conditions, regenerating the free base. Storage at pH 3–4 (aqueous HCl) ensures stability for >6 months.
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The pentafluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride involves its interaction with specific molecular targets. The pentafluoroethyl group imparts unique electronic properties to the compound, which can influence its binding affinity and reactivity with various biological targets. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Key Data Table: Structural and Functional Comparison
Research Findings and Implications
- Fluorine Impact : The pentafluoroethyl group in the target compound provides superior oxidative stability compared to difluoromethyl or trifluoromethyl analogs, as seen in accelerated stability studies .
- Synthetic Utility : The amine group at the 3-position facilitates coupling reactions with carboxylic acids or sulfonyl chlorides, a feature exploited in patent-protected agrochemicals .
- Toxicity Considerations : Perfluorinated analogs like PFECAs exhibit environmental persistence, necessitating careful disposal protocols for the pentafluoroethyl-containing compound .
Biological Activity
6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique pentafluoroethyl group at the 6-position of the pyridine ring, which may influence its chemical reactivity and interactions with biological targets. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry and pharmacology.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| CAS Number | 2703781-28-4 |
| Molecular Formula | C7H6ClF5N2 |
| Molecular Weight | 248.58 g/mol |
| IUPAC Name | 6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine; hydrochloride |
| Purity | ≥ 95% |
The biological activity of this compound is thought to be influenced by the electronic properties imparted by the pentafluoroethyl group. This modification can enhance lipophilicity and alter the compound's binding affinity to various biomolecules. The specific molecular targets and pathways are still under investigation.
Biological Activity Studies
Recent studies have explored the potential biological activities of this compound:
- Anticancer Activity : The compound has been assessed for its cytotoxic effects against various cancer cell lines. Initial results indicate that it may exhibit selective toxicity towards certain cancer types, potentially through mechanisms involving apoptosis or cell cycle arrest.
- Enzyme Inhibition : There is ongoing research into its role as an inhibitor of specific enzymes relevant in metabolic pathways. For instance, compounds with similar structures have shown promise as inhibitors of branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism .
- Antimicrobial Properties : Preliminary assays suggest that the compound may possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. Further studies are needed to quantify this activity and elucidate the underlying mechanisms.
Case Studies
Several case studies have highlighted the biological relevance of fluorinated compounds similar to this compound:
- Study on Fluorinated Pyrimidinediones : A study found that fluorinated derivatives exhibited enhanced cellular activity and selectivity as BCAT inhibitors compared to their non-fluorinated counterparts . This suggests a potential analogical relationship where similar enhancements might be expected for pyridine derivatives.
- Fluorine's Role in Drug Design : Research indicates that incorporating fluorine atoms into small molecules can significantly improve pharmacological profiles by enhancing metabolic stability and bioavailability . This principle may apply to this compound.
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Cytotoxicity | Selective against certain cancer cell lines |
| Enzyme Inhibition | Potential inhibitor of BCATs |
| Antimicrobial | Activity against various bacterial strains |
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 6-(1,1,2,2,2-pentafluoroethyl)pyridin-3-amine hydrochloride to achieve high yield and purity?
- Methodology : Key parameters include reaction temperature (e.g., room temperature for acid-catalyzed steps), solvent choice (e.g., dichloromethane for solubility), and inert atmosphere to prevent side reactions with moisture/oxygen . Post-synthesis purification via recrystallization or column chromatography, as described for analogous pyridine derivatives, ensures purity. Monitoring reaction progress with thin-layer chromatography (TLC) or HPLC is recommended .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of:
- ¹H/¹³C NMR : To verify substituent positions and fluorine coupling patterns .
- IR spectroscopy : To identify functional groups (e.g., amine stretching bands) .
- Mass spectrometry (MS) : For molecular weight confirmation .
Cross-referencing with computational predictions (e.g., InChI/SMILES validation) enhances reliability .
Q. How can researchers assess the compound’s stability under standard laboratory storage conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via HPLC at intervals (e.g., 1, 3, 6 months). Use phosphate-buffered saline (PBS, pH 7.4) for aqueous stability assessments .
Advanced Research Questions
Q. How can discrepancies in NMR spectral data for this compound, synthesized via different routes, be resolved?
- Methodology :
- Solvent effects : Compare spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .
- Synthetic route analysis : Contrast hydrogenation (e.g., palladium-catalyzed) vs. nucleophilic substitution pathways, as differing intermediates may introduce stereochemical variations .
- DFT calculations : Predict NMR chemical shifts to isolate experimental anomalies .
Q. What strategies can predict the reactivity of the pentafluoroethyl group in novel reaction environments?
- Methodology :
- Computational modeling : Use density functional theory (DFT) to calculate electron-withdrawing effects and transition-state energies .
- Comparative studies : Test reactivity with nucleophiles (e.g., amines, thiols) under controlled conditions (e.g., pH, temperature) and analyze products via LC-MS .
Q. How can researchers design a study to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodology :
- In vitro binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity .
- Cellular assays : Assess membrane permeability (e.g., blood-brain barrier penetration) using Caco-2 cell monolayers, referencing protocols for fluorinated pyridine analogs .
- Molecular docking : Align computational predictions with experimental IC₅₀ values to validate target engagement .
Q. What experimental approaches can address contradictory data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodology :
- Phase solubility studies : Measure solubility in solvents like ethanol, DMSO, and hexane using gravimetric or UV-Vis quantification .
- Hansen solubility parameters : Calculate theoretical solubility ranges and compare with empirical data .
- Co-solvent systems : Test binary solvent mixtures (e.g., water-ethanol) to optimize dissolution for pharmacological formulations .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR + XRD for crystallography) and align findings with theoretical frameworks (e.g., Hammett parameters for fluorine substituent effects) .
- Experimental Design : Link studies to chemical reactivity theories (e.g., frontier molecular orbital theory) to contextualize mechanistic insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
